ethyl 2-{[(4H-1,2,4-triazol-4-yl)carbamothioyl]amino}acetate
Description
Ethyl 2-{[(4H-1,2,4-triazol-4-yl)carbamothioyl]amino}acetate (CAS: 1428139-96-1) is a thiourea derivative featuring a 1,2,4-triazole core linked to an ethyl acetate moiety via a carbamothioylamino bridge. This compound is structurally characterized by its planar triazole ring and the flexible ethyl acetate chain, which may influence its solubility, reactivity, and intermolecular interactions. It is primarily utilized in medicinal and agrochemical research due to the pharmacological relevance of triazole and thiourea motifs, which are known for their antimicrobial, antifungal, and enzyme-inhibitory properties .
Properties
IUPAC Name |
ethyl 2-(1,2,4-triazol-4-ylcarbamothioylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O2S/c1-2-14-6(13)3-8-7(15)11-12-4-9-10-5-12/h4-5H,2-3H2,1H3,(H2,8,11,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTZHVBCCFMFQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=S)NN1C=NN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(4H-1,2,4-triazol-4-yl)carbamothioyl]amino}acetate typically involves the reaction of ethyl bromoacetate with 4H-1,2,4-triazole-4-carbothioamide. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(4H-1,2,4-triazol-4-yl)carbamothioyl]amino}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or triazole moiety using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Amines in ethanol at reflux temperature.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Structural Overview
The compound consists of an ethyl acetate moiety linked to a 4H-1,2,4-triazole derivative via a carbamothioyl group. This configuration allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications. The presence of the triazole ring is particularly noteworthy as it is associated with a range of biological activities including antifungal and antibacterial properties.
Biological Activities
Ethyl 2-{[(4H-1,2,4-triazol-4-yl)carbamothioyl]amino}acetate exhibits several notable biological activities:
- Antifungal Activity : The triazole ring is known for its antifungal properties. Compounds with similar structures have been shown to inhibit the growth of fungi by interfering with ergosterol synthesis, a critical component of fungal cell membranes.
- Antibacterial Properties : Research indicates that triazole derivatives can act against various bacterial strains. This compound may exhibit such activity through enzyme inhibition or disruption of bacterial cell wall synthesis.
Interaction Studies
Understanding how this compound interacts with biological targets is essential for elucidating its mechanism of action. Techniques employed in this area include:
- Molecular Docking Simulations : These computational methods predict how the compound binds to specific enzymes or receptors.
- Enzyme Kinetics Assays : These assays help determine the inhibitory effects of the compound on target enzymes, providing insights into its potential therapeutic roles.
Case Studies and Research Findings
Several studies have documented the biological evaluation and synthesis of compounds related to this compound:
- A study on triazole derivatives demonstrated their efficacy as antifungal agents against Candida species, highlighting the potential for similar compounds to exhibit comparable activities.
- Another research indicated that triazole-based compounds displayed significant antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting that this compound could also serve as a lead compound in antibiotic development .
- The synthesis and characterization of related thiazolo[3,2-b]-1,2,4-triazine derivatives showed promising results in antibacterial assays compared to standard antibiotics like Ciprofloxacin .
Mechanism of Action
The mechanism of action of ethyl 2-{[(4H-1,2,4-triazol-4-yl)carbamothioyl]amino}acetate involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways. For example, it can inhibit fungal cytochrome P450 enzymes, leading to the disruption of ergosterol synthesis and fungal cell membrane integrity . The triazole moiety plays a crucial role in binding to the active site of the target enzyme, thereby exerting its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences between ethyl 2-{[(4H-1,2,4-triazol-4-yl)carbamothioyl]amino}acetate and related thiourea-triazole hybrids:
Crystallographic and Supramolecular Features
- Target Compound: No crystallographic data is available in the provided evidence. However, analogous thiourea-triazole compounds typically exhibit layered packing via N—H···S/O hydrogen bonds.
- Compound I () : Forms supramolecular layers via O—H···S and N—H···O hydrogen bonds, with π-π stacking (3.8722 Å) between benzoate rings. The hydroxyethyl group enhances intermolecular interactions, stabilizing the crystal lattice .
Computational and Electronic Properties
- Compound I (): Computational studies reveal significant electrostatic stabilization from hydrogen bonds, with dispersion forces contributing to π-π interactions.
- Thiophene Derivatives () : Thiophene substituents introduce conjugation pathways, likely reducing band gaps compared to the target compound’s ethyl acetate group .
Biological Activity
Ethyl 2-{[(4H-1,2,4-triazol-4-yl)carbamothioyl]amino}acetate is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its synthesis, biological activity, and the implications of its use in various therapeutic contexts.
Structural Characteristics
The compound consists of an ethyl acetate moiety linked to a 4H-1,2,4-triazole derivative through a carbamothioyl group. This unique structure allows for diverse biological interactions, which are crucial for its pharmacological potential.
| Feature | Description |
|---|---|
| Molecular Formula | C₇H₁₄N₄O₂S |
| Molecular Weight | 206.28 g/mol |
| Functional Groups | Triazole ring, carbamothioyl group, ethyl ester |
Synthesis Methods
The synthesis of this compound typically involves several key reactions:
- Formation of the triazole ring via cyclization reactions.
- Introduction of the carbamothioyl group through thiourea derivatives.
- Esterification to yield the final product.
Biological Activities
This compound exhibits a range of biological activities:
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety often exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown that related triazole derivatives possess potent activity against various bacteria and fungi. This compound may similarly demonstrate efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor:
- Studies on mercapto-substituted triazoles indicate that they can inhibit metabolic enzymes like acetylcholinesterase (AChE), which has implications for treating neurological disorders and other conditions .
Antioxidant Properties
Triazole derivatives are known for their antioxidant capabilities:
- This compound may exhibit similar properties, contributing to its therapeutic potential in diseases where oxidative stress is a factor .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated various triazole derivatives for their activity against Enterococcus faecalis and Bacillus cereus, finding that modifications in the triazole structure significantly influenced antimicrobial effectiveness .
- Neuroprotective Effects : Another research highlighted the role of triazole derivatives in neuroprotection through AChE inhibition. The dual action of this compound could be explored further in this context .
- Structure-Activity Relationship (SAR) : The SAR studies indicate that substituents on the triazole ring can enhance biological activity. For example, electron-donating groups at specific positions were found to improve potency against drug-resistant strains .
Q & A
Q. Table 1: Key Reaction Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Absolute ethanol | >85% purity |
| Catalyst | Glacial acetic acid | Faster kinetics |
| Temperature | 75°C | Minimizes byproducts |
| Reaction Time | 5–6 hours | Max conversion |
Basic: How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy:
- NMR: H and C NMR confirm the presence of the triazole ring (δ 8.2–8.5 ppm for triazole protons) and the acetate ester (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for CH) .
- IR: Strong absorption bands at 1670–1700 cm (C=O ester) and 1250–1300 cm (C=S) .
- Crystallography: Single-crystal X-ray diffraction (SHELX suite) resolves the molecular geometry. For example, bond lengths for the triazole ring (1.31–1.38 Å) and dihedral angles between planes (<10°) confirm planarity .
Q. Table 2: Key Crystallographic Data
| Parameter | Value |
|---|---|
| Space Group | P |
| R-factor | <0.05 |
| C–S Bond Length | 1.68 Å |
| Triazole Ring Planarity | RMSD: 0.02 Å |
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., neuroprotective vs. antimicrobial effects)?
Methodological Answer:
Discrepancies often arise from:
- Assay Variability: Differences in cell lines (e.g., neuronal PC12 vs. bacterial E. coli) or concentration ranges (µM vs. mM).
- Structural Analogues: Compare with ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate, which shows neuroprotection via NMDA receptor modulation , vs. trifluoromethyl-substituted triazoles with antimicrobial activity due to membrane disruption .
- Experimental Design: Use standardized assays (e.g., MIC for antimicrobials, MTT for cytotoxicity) and control for solvent effects (DMSO ≤0.1%). Validate results with orthogonal methods (e.g., isothermal titration calorimetry for binding affinity) .
Advanced: What computational strategies predict interactions with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model binding to enzymes (e.g., acetylcholinesterase for neuroprotection). The triazole ring’s nitrogen atoms form hydrogen bonds with catalytic residues (e.g., His447 in AChE) .
- MD Simulations: GROMACS simulations (100 ns) assess stability of ligand-target complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
- QSAR Models: Corate triazole substituents (e.g., electron-withdrawing groups at position 3 enhance antimicrobial activity) .
Mechanistic: How to elucidate the compound’s mechanism of action via enzyme inhibition?
Methodological Answer:
- Kinetic Studies: Use Lineweaver-Burk plots to determine inhibition type. For example, competitive inhibition of α-glucosidase shows increased with unchanged .
- Fluorescence Quenching: Monitor tryptophan residues in enzymes (e.g., HSA) to calculate binding constants () and stoichiometry .
- Mutagenesis: CRISPR-edited enzymes (e.g., triazole-resistant mutants) identify critical binding residues .
Stability: What factors influence the compound’s stability, and how are degradation products analyzed?
Methodological Answer:
- Degradation Pathways: Hydrolysis of the ester group in acidic/basic conditions forms 2-{[(4H-1,2,4-triazol-4-yl)carbamothioyl]amino}acetic acid. Oxidation of the thiourea moiety yields sulfonic acid derivatives .
- Analytical Methods:
- HPLC-DAD: C18 column (acetonitrile/water + 0.1% TFA) detects degradation products at 254 nm .
- Mass Spectrometry: ESI-MS identifies m/z peaks for degradation intermediates (e.g., [M+H] at 241 for hydrolyzed product) .
Q. Table 3: Stability Under Accelerated Conditions
| Condition | Half-Life (25°C) | Major Degradant |
|---|---|---|
| pH 1.2 (HCl) | 8 hours | Acetic acid derivative |
| pH 7.4 (PBS) | 72 hours | None detected |
| UV Light (254 nm) | 24 hours | Sulfonic acid |
Advanced: How to design derivatives to enhance bioavailability or target specificity?
Methodological Answer:
- Bioisosteric Replacement: Substitute the ethyl ester with methyl or tert-butyl groups to modulate lipophilicity (clogP 1.5–2.5) .
- Pro-drug Strategies: Convert the thiourea moiety to a thioether for improved membrane permeability, with enzymatic cleavage in target tissues .
- Structural Hybridization: Merge with pyrimidine or thiophene scaffolds (e.g., ethyl 2-{[7-fluoro-4-oxo-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-2-yl]-sulfanyl}acetate) to enhance DNA intercalation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
